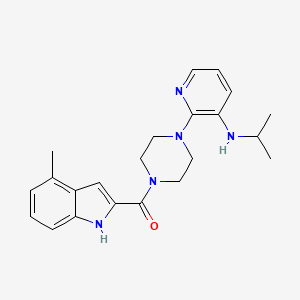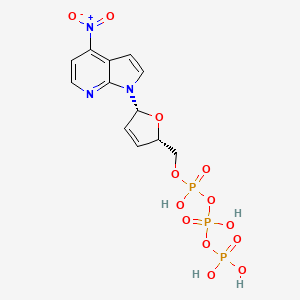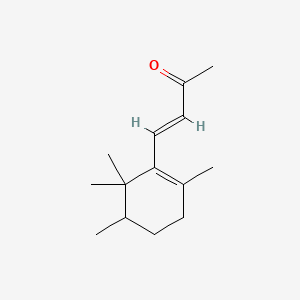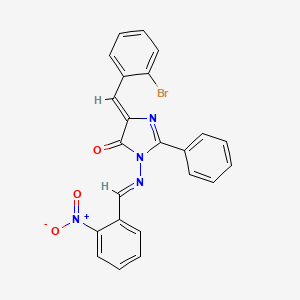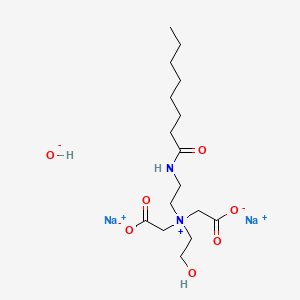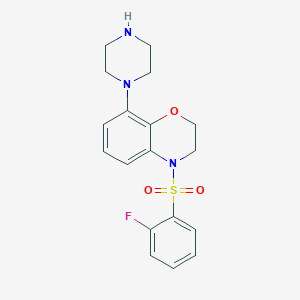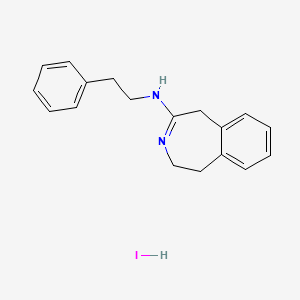
4,5-Dihydro-N-(2-phenylethyl)-1H-3-benzazepin-2-amine monohydriodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dihydro-N-(2-phenylethyl)-1H-3-benzazepin-2-amine monohydriodide is a complex organic compound with a unique structure that includes a benzazepine core. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-N-(2-phenylethyl)-1H-3-benzazepin-2-amine monohydriodide typically involves multiple steps, starting from readily available precursors. The key steps often include:
Formation of the Benzazepine Core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the Phenylethyl Group: This step usually involves nucleophilic substitution reactions.
Formation of the Amine Group: This can be done through reductive amination or other suitable methods.
Conversion to Monohydriodide Salt: This final step involves the reaction of the amine with hydroiodic acid to form the monohydriodide salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Dihydro-N-(2-phenylethyl)-1H-3-benzazepin-2-amine monohydriodide can undergo various types of chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4,5-Dihydro-N-(2-phenylethyl)-1H-3-benzazepin-2-amine monohydriodide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of neurological disorders.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 4,5-Dihydro-N-(2-phenylethyl)-1H-3-benzazepin-2-amine monohydriodide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5-Dihydro-1H-3-benzazepin-2-amine: Lacks the phenylethyl group.
N-(2-phenylethyl)-1H-3-benzazepin-2-amine: Lacks the dihydro modification.
1H-3-benzazepin-2-amine: Lacks both the phenylethyl group and the dihydro modification.
Uniqueness
4,5-Dihydro-N-(2-phenylethyl)-1H-3-benzazepin-2-amine monohydriodide is unique due to the combination of the benzazepine core, the phenylethyl group, and the dihydro modification
Eigenschaften
CAS-Nummer |
121771-79-7 |
|---|---|
Molekularformel |
C18H21IN2 |
Molekulargewicht |
392.3 g/mol |
IUPAC-Name |
N-(2-phenylethyl)-2,5-dihydro-1H-3-benzazepin-4-amine;hydroiodide |
InChI |
InChI=1S/C18H20N2.HI/c1-2-6-15(7-3-1)10-12-19-18-14-17-9-5-4-8-16(17)11-13-20-18;/h1-9H,10-14H2,(H,19,20);1H |
InChI-Schlüssel |
GIYGVKOUKURFKV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN=C(CC2=CC=CC=C21)NCCC3=CC=CC=C3.I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


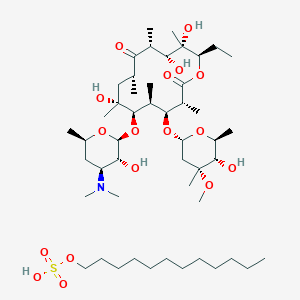

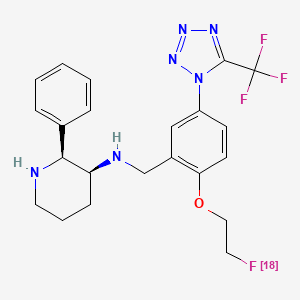

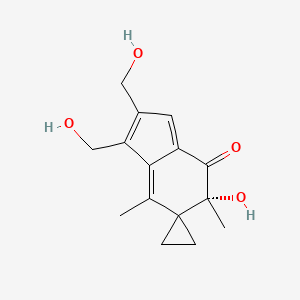
![2-[(3R)-4-[(4-chlorophenyl)methyl]-7-fluoro-5-methylsulfonyl-1-oxo-2,3-dihydrocyclopenta[b]indol-3-yl]acetic acid](/img/structure/B12783984.png)

